molecular formula C8H8N4O3 B8747648 5-(1,5-Dimethyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(1,5-Dimethyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No. B8747648
M. Wt: 208.17 g/mol
InChI Key: SXMHXGTVIJMHKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1,5-Dimethyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is a useful research compound. Its molecular formula is C8H8N4O3 and its molecular weight is 208.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(1,5-Dimethyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1,5-Dimethyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-(1,5-Dimethyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

Molecular Formula

C8H8N4O3

Molecular Weight

208.17 g/mol

IUPAC Name

5-(1,5-dimethylpyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C8H8N4O3/c1-4-3-5(10-12(4)2)7-9-6(8(13)14)11-15-7/h3H,1-2H3,(H,13,14)

InChI Key

SXMHXGTVIJMHKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)C2=NC(=NO2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylate (1.206 mmol, 0.285 g) was dissolved in ethanol (7 ml) and cooled to 0° C. with an ice bath. NaOH 1 M solution (3 ml) was added, the ice bath was removed and the mixture was heated to 60° C. for 1.5 h. Ethanol was evaporated and the residue was diluted with MTBE. The mixture was again cooled with an ice bath and acidified with 2 M HCl. The mixture was warmed to RT and stirred overnight. Water, MTBE and DCM were added, but the precipitate did not dissolve. The organic phase and the water phase were combined and evaporated. 0.336 g of the title compound was obtained. 1H-NMR (400 MHz, DMSO-d6): δ 2.27 (s, 3H), 4.16 (s, 3H), 7.01 (s, 1H).
Quantity
0.285 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
3 mL
Type
reactant
Reaction Step Two

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